4-Bromo-2-(trifluoromethyl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTGGNDDSKKPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506043 | |

| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-25-7 | |

| Record name | 4-Bromo-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)quinoline

CAS Number: 18706-25-7

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

4-Bromo-2-(trifluoromethyl)quinoline is a solid at room temperature, appearing as a white to light yellow substance. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)quinoline

| Property | Value | Source |

| CAS Number | 18706-25-7 | [1][2] |

| Molecular Formula | C₁₀H₅BrF₃N | [1] |

| Molecular Weight | 276.05 g/mol | [3] |

| Boiling Point | 268.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.658 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |

Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline

The synthesis of the quinoline core can be achieved through various named reactions, with the Pfitzinger reaction being a prominent method for generating quinoline-4-carboxylic acids, which can be precursors to compounds like 4-Bromo-2-(trifluoromethyl)quinoline.[4][5]

Pfitzinger Reaction: A General Protocol

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]

Experimental Protocol:

-

Ring Opening of Isatin: Isatin is hydrolyzed with a base, such as potassium hydroxide, to form a keto-acid intermediate.[4][7] This is typically done by dissolving isatin in an ethanolic solution of KOH.[7]

-

Condensation: A carbonyl compound is then added to the reaction mixture.[7]

-

Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[4]

-

Work-up: The reaction mixture is cooled, and the product is precipitated by acidification, followed by filtration and purification.[7]

While a specific protocol for 4-Bromo-2-(trifluoromethyl)quinoline via the Pfitzinger reaction is not detailed in the provided search results, the general principles of this reaction would apply, likely starting from a brominated isatin derivative and a trifluoromethyl-containing carbonyl compound.

Another potential synthetic route involves the reaction of tribromofluoromethane and a substituted 2-alkynyl aniline compound in an amine basic solution under light irradiation.[8]

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[9][10] The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacological profile of the molecule.[11]

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[12] They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[12] For instance, certain brominated quinoline derivatives have shown significant inhibitory effects against cancer cell lines, with IC50 values in the low microgram per milliliter range.[13] The anticancer mechanism of some quinolines involves the inhibition of enzymes like Pim-1 kinase and PAK1.

Antimalarial Potential

The quinoline scaffold is central to several antimalarial drugs. The general mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the malaria parasite.[9] While specific data for 4-Bromo-2-(trifluoromethyl)quinoline is not available, other trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives have shown activity against Plasmodium falciparum.[9]

Experimental Workflows and Reaction Mechanisms

Pfitzinger Reaction Mechanism

The Pfitzinger reaction is a key synthetic route for quinolines. The mechanism involves several steps, starting with the base-catalyzed opening of the isatin ring.

Caption: Mechanism of the Pfitzinger reaction for the synthesis of quinoline derivatives.

General Workflow for Biological Evaluation

The assessment of the biological activity of a novel compound like 4-Bromo-2-(trifluoromethyl)quinoline typically follows a standardized workflow.

Caption: A general workflow for the biological evaluation of a candidate compound.

References

- 1. scbt.com [scbt.com]

- 2. 18706-25-7|4-Bromo-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 3. 4-bromo-2-(trifluoromethyl)quinoline | 18706-25-7 [chemicalbook.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. iipseries.org [iipseries.org]

- 7. benchchem.com [benchchem.com]

- 8. KR102242238B1 - Substituted or unsubstituted 4-bromo-2-fluoroquinoline, method of the same and 2,4 substituted quinoline compounds containing them - Google Patents [patents.google.com]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-2-(trifluoromethyl)quinoline, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the compound's core characteristics, details generalized experimental protocols for determining key physicochemical parameters, and presents a logical framework for understanding the significance of these properties in research and development.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrF₃N | [1][2] |

| Molecular Weight | 276.05 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (Predicted) | 4.0 | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for melting point and solubility determination, which can be adapted for the characterization of 4-Bromo-2-(trifluoromethyl)quinoline.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

Procedure:

-

Sample Preparation: Ensure the 4-Bromo-2-(trifluoromethyl)quinoline sample is completely dry and in a fine powdered form.[6] Introduce a small amount of the compound into the open end of a capillary tube.[4][5] Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface or by dropping it through a long glass tube.[5] The packed sample should be approximately 1-2 mm in height.[4]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Initial Determination: Heat the sample rapidly to obtain an approximate melting point range. This initial measurement helps in setting the parameters for a more accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it at a slower rate, approximately 1-2°C per minute, as the temperature approaches the previously determined approximate melting point.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a liquid (the completion of melting). This range is the melting point of the sample.[7]

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation development.[8][9]

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature shaker or water bath

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of 4-Bromo-2-(trifluoromethyl)quinoline to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or water bath.[8] Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.[8] Filter the sample using an appropriate syringe filter to remove any remaining solid.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9]

-

Calculation: The determined concentration represents the solubility of the compound in the specific solvent at the given temperature.

Logical Framework for Physicochemical Property Analysis

The interplay of various physicochemical properties is central to the evaluation of a compound's potential as a drug candidate. The following diagram illustrates the logical relationships and the importance of these core properties.

Caption: Logical flow of physicochemical property assessment.

Biological Context

While specific signaling pathways involving 4-Bromo-2-(trifluoromethyl)quinoline are not yet fully elucidated, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have been extensively investigated and developed for a wide range of therapeutic applications, including their roles as antimalarial and anticancer agents.[10][11] The biological activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in disease pathways. The physicochemical properties detailed in this guide are critical determinants of how a molecule like 4-Bromo-2-(trifluoromethyl)quinoline will behave in a biological system, influencing its absorption, distribution, metabolism, and ultimately its therapeutic efficacy and toxicity. Further research is warranted to explore the specific biological targets and mechanisms of action for this particular compound.

References

- 1. 4-bromo-2-(trifluoromethyl)quinoline | 18706-25-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 4-bromo-2-(trifluoromethyl)quinoline (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. pennwest.edu [pennwest.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols for its synthesis. Furthermore, it explores the known biological activities and potential therapeutic applications of this compound and its analogs, supported by relevant data and visualizations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

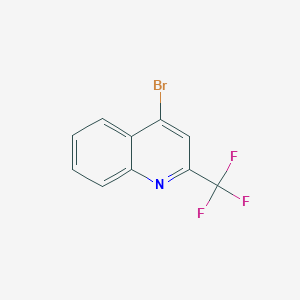

Chemical Structure and IUPAC Name

The chemical entity of interest is 4-Bromo-2-(trifluoromethyl)quinoline. Its structure is characterized by a quinoline core substituted with a bromine atom at the 4th position and a trifluoromethyl group at the 2nd position.

IUPAC Name: 4-bromo-2-(trifluoromethyl)quinoline[1]

Chemical Structure:

Caption: 2D structure of 4-Bromo-2-(trifluoromethyl)quinoline.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-(trifluoromethyl)quinoline is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18706-25-7 | [2][3] |

| Molecular Formula | C₁₀H₅BrF₃N | [1][2][3] |

| Molecular Weight | 276.05 g/mol | [2] |

| Monoisotopic Mass | 274.95575 Da | [1] |

| Predicted XlogP | 4.0 | [1] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br | [1] |

| InChI | InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H | [1] |

| InChIKey | JRTGGNDDSKKPQE-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis of Quinoline Derivatives

The synthesis of substituted quinolines can be achieved through various established methods. While specific protocols for 4-Bromo-2-(trifluoromethyl)quinoline are not detailed in the provided results, general synthetic strategies for related quinoline derivatives are applicable.

Friedländer Annulation

The Friedländer annulation is a widely used method for synthesizing quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an α-methylene group. A variation of this method can be used for the synthesis of 4-trifluoromethyl-substituted quinolines.

General Protocol:

-

Reactants: Substituted 2-trifluoroacetyl anilines and various carbonyl compounds.

-

Catalyst: Proline potassium salt has been shown to be an effective catalyst.

-

Conditions: The reaction is typically carried out under mild conditions.

-

Advantages: This method offers good to excellent yields and shorter reaction times.[4]

Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5]

General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:

-

Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.

-

Reagent: Cyclization with malonic acid derivatives.

-

Conditions: The reaction is performed under acidic conditions.

-

Catalyst: ZnCl₂ (10 mol%).

-

Solvent: Toluene, at reflux (110–120°C).

-

Time: 12–15 hours.

-

Yield: 55–68%.[6]

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[5][7]

General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:

-

Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.

-

Reagents: Glycerol and sulfuric acid.

-

Conditions: Dehydrating conditions, often with microwave assistance.

-

Temperature: 180–200°C.

-

Yield: 45–60%.[6]

Biological Activity and Potential Applications

Quinoline derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.[8][9] The introduction of a trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability.[6][10]

Antimicrobial and Antiviral Activity

Halogenated quinoline derivatives, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, have demonstrated notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[6] Some compounds in this class have also exhibited potential antiviral activity by inhibiting viral replication in cell lines.[6]

Table: Minimum Inhibitory Concentration (MIC) for a Related Compound

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

Data for 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.[6]

Enzyme Inhibition

The quinoline scaffold is a key component of many enzyme inhibitors. For instance, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.[6] This interaction suggests that such compounds could modulate metabolic pathways, potentially affecting drug efficacy and metabolism.[6]

Anticancer Activity

Quinoline derivatives have been extensively investigated for their potential as anticancer agents.[8][9] Their mechanisms of action can include inducing apoptosis in cancer cells. For example, 6-Bromo-5-nitroquinoline has been shown to have the potential to cause cancer cell death through apoptosis.[8]

Visualizations

General Synthetic Approach to Substituted Quinolines

The following diagram illustrates a generalized workflow for the synthesis of functionalized quinoline derivatives, highlighting key reaction types.

Caption: A simplified workflow for the synthesis of substituted quinolines.

Potential Mechanisms of Biological Activity

This diagram outlines the potential mechanisms through which quinoline derivatives may exert their biological effects.

References

- 1. PubChemLite - 4-bromo-2-(trifluoromethyl)quinoline (C10H5BrF3N) [pubchemlite.lcsb.uni.lu]

- 2. 4-bromo-2-(trifluoromethyl)quinoline | 18706-25-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 4-Bromo-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and materials science research. This document details established methodologies, providing structured data for comparison and explicit experimental protocols for reproduction.

Core Synthetic Strategies

The synthesis of 4-Bromo-2-(trifluoromethyl)quinoline can be approached through several established methods for quinoline ring formation. The primary strategies involve the construction of the quinoline core from substituted anilines or through the modification of a pre-existing quinoline structure. Key methodologies include the Gould-Jacobs reaction, Pfitzinger reaction, and Combes synthesis, followed by a bromination step.

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly impact the overall yield, purity, and scalability of the process. The following table summarizes the quantitative data associated with the key reactions involved in the synthesis of 4-Bromo-2-(trifluoromethyl)quinoline and its precursors.

| Reaction | Starting Materials | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 1. Heat (100-130°C, 1-2h); 2. High-boiling solvent (e.g., Diphenyl ether), Reflux (~250°C, 30-60 min) | High | >95 | [1][2] |

| Combes Cyclization | Aromatic amine, Hexafluoroacetylacetone | Eaton's reagent, 150°C, 5h | 57-80 | - | [3] |

| Pfitzinger Reaction | Isatin, Carbonyl compound with α-methylene group | Base (e.g., KOH), Reflux in ethanol, 24h | Moderate | - | [4][5][6][7] |

| Bromination of Quinolin-4-ol | 2-(Trifluoromethyl)quinolin-4-ol | POBr₃, 150°C, 2h | - | - |

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

Synthesis of 2-(Trifluoromethyl)quinolin-4-ol via Gould-Jacobs Reaction

This two-step procedure first involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization to form the quinolin-4-ol core.

Step 1: Condensation of Aniline and Diethyl 2-(ethoxymethylene)malonate

-

Materials: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Procedure: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used directly in the next step.[1]

Step 2: Thermal Cyclization

-

Materials: Anilidomethylenemalonate intermediate, High-boiling inert solvent (e.g., Diphenyl ether).

-

Procedure: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes. Cool the reaction mixture to room temperature, which should cause the 2-(Trifluoromethyl)quinolin-4-ol to precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation. Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.[1]

Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline via Bromination

This procedure converts the synthesized quinolin-4-ol into the target bromo-quinoline.

-

Materials: 2-(Trifluoromethyl)quinolin-4-ol, Phosphorus(V) oxybromide (POBr₃).

-

Procedure: In a sealed tube or a flask equipped with a reflux condenser, carefully mix 2-(Trifluoromethyl)quinolin-4-ol with an excess of phosphorus(V) oxybromide. Heat the mixture to 150°C for 2 hours. After cooling, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution until neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Synthetic Workflow and Logical Relationships

The following diagram illustrates the key synthetic pathways leading to 4-Bromo-2-(trifluoromethyl)quinoline.

Caption: Synthetic pathways to 4-Bromo-2-(trifluoromethyl)quinoline.

Signaling Pathways and Experimental Workflows

The synthesis of 4-Bromo-2-(trifluoromethyl)quinoline does not involve signaling pathways. The experimental workflow is a linear progression from starting materials to the final product, as depicted in the synthetic workflow diagram above. The key decision point for a researcher is the selection of the initial quinoline synthesis method (e.g., Gould-Jacobs vs. Combes), which will be dictated by the availability of starting materials, desired scale, and required purity.

The provided protocols and data serve as a foundational guide for the synthesis of 4-Bromo-2-(trifluoromethyl)quinoline. Researchers are encouraged to consult the primary literature for further details and to optimize the described conditions for their specific applications.

References

An In-Depth Technical Guide to the Reactions of 4-Bromo-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethyl)quinoline is a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the C4-position and a strong electron-withdrawing trifluoromethyl group at the C2-position makes this scaffold amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the known reactions of 4-Bromo-2-(trifluoromethyl)quinoline, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Core Reactions and Methodologies

The reactivity of 4-Bromo-2-(trifluoromethyl)quinoline is dominated by the C-Br bond, which serves as a handle for the introduction of a wide array of functional groups. The principal reactions discussed in this guide are:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

-

Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the bromide with strong nucleophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the case of 4-Bromo-2-(trifluoromethyl)quinoline, this reaction allows for the synthesis of 4-aryl-2-(trifluoromethyl)quinolines, which are scaffolds of interest in drug discovery.

Quantitative Data Summary

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 8 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 82-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 75-85 |

| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)-2-(trifluoromethyl)quinoline | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 10 | 70-80 |

Note: Yields are based on typical outcomes for similar substrates under optimized conditions and may require optimization for specific cases.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure for the synthesis of 4-Aryl-2-(trifluoromethyl)quinolines:

To a Schlenk flask are added 4-Bromo-2-(trifluoromethyl)quinoline (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.), and a base like sodium carbonate (Na₂CO₃) (2.0 equiv.). The flask is then evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere. Degassed solvents, typically a mixture of 1,4-dioxane and water in a 4:1 ratio, are added via syringe. The reaction mixture is then heated to a temperature between 80-90 °C and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed, which usually takes between 4 to 12 hours.

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-2-(trifluoromethyl)quinoline derivative.

Experimental Workflow Diagram

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of 4-alkynyl-2-(trifluoromethyl)quinolines.

Quantitative Data Summary

| Entry | Terminal Alkyne | Product | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 4-(Phenylethynyl)-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | RT | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)quinoline | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | DMF | 60 | 8 | 70-80 |

| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-2-(trifluoromethyl)quinoline | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | RT | 6 | 80-90 |

| 4 | Propargyl alcohol | 3-(4-(2-(Trifluoromethyl)quinolin-4-yl)ethynyl)propan-1-ol | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPEA | DMF | 60 | 10 | 65-75 |

Note: Yields are based on typical outcomes for similar substrates under optimized conditions and may require optimization for specific cases.

Detailed Experimental Protocol: Sonogashira Coupling

General Procedure for the synthesis of 4-Alkynyl-2-(trifluoromethyl)quinolines:

In a dry Schlenk flask equipped with a magnetic stir bar, the 4-Bromo-2-(trifluoromethyl)quinoline (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%) are added. The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. An anhydrous solvent, for example, DMF or THF, is added via syringe, followed by a suitable base, typically an amine base such as triethylamine or diisopropylethylamine (2-3 equiv.). Finally, the terminal alkyne (1.2 equiv.) is added to the reaction mixture.

The reaction is stirred at the desired temperature, which can range from room temperature to 80 °C, and its progress is monitored by TLC or GC-MS. Once the reaction is complete, it is cooled to room temperature. The reaction mixture is then diluted with an organic solvent like ethyl acetate and filtered through a pad of celite to remove the catalysts. The filtrate is washed with saturated aqueous ammonium chloride solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-(trifluoromethyl)quinoline.

Reaction Mechanism Diagram

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly useful for synthesizing 4-amino-2-(trifluoromethyl)quinoline derivatives from a wide range of primary and secondary amines.

Quantitative Data Summary

| Entry | Amine | Product | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | 4-(Morpholin-4-yl)-2-(trifluoromethyl)quinoline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 80-90 |

| 2 | Aniline | 4-(Phenylamino)-2-(trifluoromethyl)quinoline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 70-80 |

| 3 | n-Butylamine | 4-(Butylamino)-2-(trifluoromethyl)quinoline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 75-85 |

| 4 | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)quinoline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |

Note: Yields are based on typical outcomes for similar substrates under optimized conditions and may require optimization for specific cases.[1]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

General Procedure for the synthesis of 4-Amino-2-(trifluoromethyl)quinolines:

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is then added, followed by 4-Bromo-2-(trifluoromethyl)quinoline (1.0 equiv.) and the corresponding amine (1.1-1.2 equiv.). The Schlenk tube is sealed, and the reaction mixture is heated to the specified temperature (typically 80-120 °C) with stirring.

The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-2-(trifluoromethyl)quinoline derivative.

Logical Relationship Diagram

Caption: Key components and outcome of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group at the C2-position and the nitrogen atom in the quinoline ring activate the C4-position towards nucleophilic aromatic substitution. This allows for the direct displacement of the bromide by strong nucleophiles.

General Reactivity

Strong nucleophiles such as alkoxides, thiolates, and certain amines can displace the bromide at the C4-position, particularly at elevated temperatures. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups.

Quantitative Data Summary

| Entry | Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium methoxide | 4-Methoxy-2-(trifluoromethyl)quinoline | - | Methanol | 100 | 24 | 60-70 |

| 2 | Sodium thiophenoxide | 4-(Phenylthio)-2-(trifluoromethyl)quinoline | - | DMF | 120 | 12 | 50-60 |

| 3 | Piperidine | 4-(Piperidin-1-yl)-2-(trifluoromethyl)quinoline | K₂CO₃ | DMSO | 150 | 18 | 40-50 |

Note: Yields are based on general principles of SNAr on similar systems and may require significant optimization.[2]

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

General Procedure for the synthesis of 4-substituted-2-(trifluoromethyl)quinolines:

To a solution of 4-Bromo-2-(trifluoromethyl)quinoline (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or DMSO is added an excess of the nucleophile (e.g., sodium methoxide, 2-3 equiv.). The reaction mixture is heated to a high temperature (typically 100-150 °C) and stirred for several hours. The progress of the reaction is monitored by TLC.

After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 4-substituted-2-(trifluoromethyl)quinoline.

Experimental Workflow Diagram

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

4-Bromo-2-(trifluoromethyl)quinoline is a valuable and versatile starting material for the synthesis of a wide range of functionalized quinoline derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and general methods for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4-position. Additionally, the potential for nucleophilic aromatic substitution offers a direct route for the introduction of various heteroatom nucleophiles. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in the design and execution of synthetic routes involving this important heterocyclic building block. Careful optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.

References

introduction to trifluoromethylated quinolines

An In-depth Technical Guide to Trifluoromethylated Quinolines for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Quinoline and its derivatives are known to exhibit anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antitubercular properties, among others.[1][3][4] In modern drug design, the strategic incorporation of fluorine atoms or fluorine-containing moieties is a widely used strategy to enhance the pharmacological profile of lead compounds.[5][6]

The trifluoromethyl (CF3) group, in particular, is of immense interest due to its unique electronic properties and steric profile.[7][8] Introducing a CF3 group can significantly improve a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[3][7][9] This is attributed to the high strength of the C-F bond, which resists metabolic degradation, and the group's strong electron-withdrawing nature, which can modulate the acidity/basicity of nearby functional groups and influence intermolecular interactions.[8] Consequently, trifluoromethylated quinolines have emerged as a promising class of compounds in the quest for novel therapeutic agents.[9][10] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of trifluoromethylated quinolines, tailored for researchers, scientists, and drug development professionals.

Synthesis of Trifluoromethylated Quinolines

The construction of the trifluoromethylated quinoline core can be achieved through various synthetic strategies. These range from classical named reactions adapted for fluorinated precursors to modern transition-metal-catalyzed methods.

Classical Synthetic Routes: Several well-established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, can be adapted to produce trifluoromethylated analogs by using appropriately substituted anilines or carbonyl compounds.[11][12]

Modern Synthetic Routes: Contemporary organic synthesis offers more sophisticated and often more efficient methods. These include:

-

Transition Metal-Catalyzed Annulation: Rhodium-catalyzed redox-neutral [3+3] cycloaddition of anilines with CF3-ynones has been developed as a regioselective method to obtain 2-trifluoromethylquinolines.[11][13]

-

Building Block Strategies: The use of trifluoromethyl-containing building blocks, such as CF3-alkenes or trifluoroacetimidoyl chlorides, provides a direct route to incorporate the CF3 group during the heterocycle formation.[10][14][15] For instance, α-CF3-enamines can react with 2-nitrobenzaldehydes, followed by reductive cyclization to yield 2-CF3-3-arylquinolines.[6][14]

-

Photochemical Methods: Visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes is another innovative approach.[15]

General Synthetic Workflow

The following diagram illustrates common pathways for the synthesis of trifluoromethylated quinolines, highlighting the convergence of aniline precursors with trifluoromethyl-containing building blocks.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Starting Materials for the Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 4-Bromo-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies and Starting Materials

The synthesis of 4-Bromo-2-(trifluoromethyl)quinoline predominantly proceeds through the construction of the quinoline core followed by a bromination step, or by direct cyclization incorporating the bromo-substituent from the aniline precursor. The most common approaches involve the cyclocondensation of anilines with trifluoromethylated β-ketoesters.

Cyclocondensation of Anilines and Ethyl 4,4,4-trifluoroacetoacetate

A prevalent and versatile method involves the reaction of a substituted aniline with ethyl 4,4,4-trifluoroacetoacetate or a similar trifluoromethyl β-ketoester. This reaction typically forms a 4-hydroxy-2-(trifluoromethyl)quinoline intermediate, which is then subjected to bromination to yield the final product.

Key Starting Materials:

-

Anilines: The choice of aniline determines the substitution pattern on the benzene ring of the quinoline core. For the synthesis of the parent 4-Bromo-2-(trifluoromethyl)quinoline, aniline itself is a common starting material. For substituted derivatives, precursors like 2-bromoaniline or 4-fluoroaniline are used.[1][2]

-

Ethyl 4,4,4-trifluoroacetoacetate (or Ethyl 4,4,4-trifluoro-3-oxobutanoate): This is the key building block that provides the trifluoromethyl group and the C2-C3-C4 fragment of the quinoline ring.[1][2][3][4]

-

Acid Catalysts: Polyphosphoric acid (PPA) or p-toluenesulfonic acid are frequently employed to catalyze the cyclization reaction.[3][4]

-

Brominating Agents: To convert the intermediate 4-hydroxy-2-(trifluoromethyl)quinoline to the final product, various brominating agents are used, with phosphorus oxybromide (POBr₃) being a common choice.[1]

Reaction Pathway:

The synthesis generally follows a two-step process:

-

Formation of 4-Hydroxy-2-(trifluoromethyl)quinoline: Aniline or a substituted aniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of an acid catalyst and heat.

-

Bromination: The resulting 4-hydroxy-2-(trifluoromethyl)quinoline is treated with a brominating agent to replace the hydroxyl group at the 4-position with a bromine atom.

Caption: General workflow for the two-step synthesis of 4-Bromo-2-(trifluoromethyl)quinoline.

Synthesis from Pre-brominated Anilines

An alternative approach involves using a bromo-substituted aniline as the starting material. For instance, the reaction of 2-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate can lead to the formation of an 8-bromo-2-(trifluoromethyl)-4-quinolone intermediate.[1] Subsequent bromination at the 4-position yields a dibrominated product.[1] This highlights the importance of the starting aniline in directing the final substitution pattern.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic protocols for 4-Bromo-2-(trifluoromethyl)quinoline and its precursors.

Table 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline Derivatives

| Starting Aniline | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | p-Toluenesulfonic acid | Toluene | 140 | Overnight | 51.82 | [4] |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Polyphosphoric acid | - | 120 | 3 | 23 | [3] |

| 2-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid | - | 150 | 3 | 91 | [3] |

Table 2: Bromination of 4-Hydroxy-2-(trifluoromethyl)quinoline Derivatives

| Starting Material | Brominating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 8-Bromo-2-trifluoromethyl-4-quinolone | POBr₃ (1.1 equiv) | 150 | 2 | Not specified | [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline from Aniline[4]

-

Reaction Setup: To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (8.00 mL, 54.315 mmol), aniline (9.909 mL, 108.631 mmol), toluene (100.0 mL), and p-toluenesulfonic acid (0.47 g, 2.716 mmol).

-

Reaction: Heat the mixture to 140°C and allow it to reflux overnight.

-

Work-up: After cooling to room temperature, wash the mixture with a saturated aqueous solution of NH₄HCO₃ (200 mL), water (3 x 200 mL), and saturated brine (200 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography (petroleum ether: ethyl acetate = 80:20) to obtain 4-hydroxy-2-(trifluoromethyl)quinoline as a white solid (6.0 g, 51.82% yield).

Protocol 2: Synthesis of 8-Bromo-2-trifluoromethyl-4-quinolone from 2-Bromoaniline[1]

-

Reaction Setup: Combine 2-bromoaniline and ethyl trifluoroacetoacetate in polyphosphoric acid.

-

Reaction: Heat the mixture at 150°C for 2 hours.

-

Work-up and Isolation: The specific work-up procedure is adapted from a known method by Schlosser and Marull, which typically involves quenching with ice water and collecting the precipitate.

Protocol 3: Bromination of 8-Bromo-2-trifluoromethyl-4-quinolone[1]

-

Reaction Setup: Treat 8-bromo-2-trifluoromethyl-4-quinolone with 1.1 equivalents of phosphoryl bromide (POBr₃).

-

Reaction: Heat the mixture at 150°C for 2 hours to yield 4,8-dibromo-2-(trifluoromethyl)quinoline.

Logical Relationships in Synthesis Planning

The selection of starting materials is critical and dictates the feasible synthetic routes and the final substitution pattern of the quinoline product. The following diagram illustrates the decision-making process based on the desired product.

Caption: Decision workflow for selecting starting materials in 4-Bromo-2-(trifluoromethyl)quinoline synthesis.

References

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-BROMO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE | 31009-33-3 [chemicalbook.com]

- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

The Skraup Synthesis of Quinoline Derivatives: A Technical Guide for Drug Discovery and Development

December 2025

Abstract

The Skraup synthesis, a venerable yet persistently relevant reaction in organic chemistry, provides a powerful and direct method for the synthesis of the quinoline scaffold. This bicyclic heterocycle is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This technical guide offers an in-depth exploration of the Skraup synthesis for researchers, scientists, and drug development professionals. It delineates the reaction mechanism, provides detailed experimental protocols for key transformations, presents quantitative data on reaction yields, and visualizes the intricate signaling pathways where quinoline derivatives play a crucial role.

Introduction

First reported by Czech chemist Zdenko Hans Skraup in 1880, the archetypal Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield a quinoline.[3][4] While notoriously exothermic and sometimes vigorous, the reaction's versatility in accommodating a wide range of substituted anilines makes it an invaluable tool for accessing diverse quinoline derivatives.[4][5] The quinoline moiety is a privileged scaffold in drug discovery, with numerous FDA-approved drugs containing this core structure, highlighting its significance in clinical oncology and beyond.[6] This guide aims to provide a comprehensive resource for effectively employing the Skraup synthesis in a research and development setting.

Reaction Mechanism and Key Parameters

The Skraup synthesis proceeds through a multi-step mechanism initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the reactive intermediate, acrolein.[7][8]

The key steps are as follows:

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein.[9]

-

Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the α,β-unsaturated aldehyde, acrolein.[4][8]

-

Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed cyclization.

-

Dehydration: The cyclized intermediate is then dehydrated to form a 1,2-dihydroquinoline.

-

Oxidation: Finally, the dihydroquinoline is oxidized to the corresponding quinoline, driven by the oxidizing agent present in the reaction mixture.[8]

A proposed mechanism for the Skraup synthesis involves a fragmentation-recombination pathway. The aniline initially condenses with the α,β-unsaturated ketone in a conjugate fashion, followed by fragmentation to an imine and the ketone itself. These fragments then recombine to form the quinoline product.[5][10]

Several factors critically influence the outcome of the Skraup synthesis:

-

Aromatic Amine: A wide variety of anilines can be utilized, leading to correspondingly substituted quinolines. The position of substituents on the aniline ring dictates the regiochemistry of the cyclization. While ortho- and para-substituted anilines typically yield single products, meta-substituted anilines can result in a mixture of 5- and 7-substituted quinolines.[4]

-

Glycerol Source: To ensure optimal yields, the use of "dynamite" glycerol, which contains less than 0.5% water, is often recommended.[4]

-

Acid Catalyst: Concentrated sulfuric acid is the most commonly employed acid catalyst.[4]

-

Oxidizing Agent: A range of oxidizing agents can be used. Nitrobenzene is a traditional choice and can also function as a solvent.[11][12] Arsenic pentoxide is another effective, albeit more toxic, option.[11] Milder and more environmentally benign oxidizing agents like iodine or even air have also been reported.[4] The choice of oxidizing agent significantly affects the reaction's vigor and yield.[4]

-

Moderators: The often violent and exothermic nature of the Skraup reaction can be controlled by the addition of moderators. Ferrous sulfate (FeSO₄) is commonly used and is believed to act as an oxygen carrier, prolonging the reaction time.[11][13] Boric acid can also be employed to render the reaction less violent.[11]

Quantitative Data

The yield of the Skraup synthesis is highly dependent on the substituents present on the aniline starting material and the choice of oxidizing agent. The following tables summarize reported yields for various substrates and reaction conditions.

| Aniline Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| Aniline | Nitrobenzene | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[11] |

| o-Aminophenol | o-Nitrophenol | 8-Hydroxyquinoline | 136 (based on o-aminophenol) | ResearchGate[11] |

| 6-Nitrocoumarin | Arsenic Pentoxide | 3H-pyrano[3,2-f]quinoline-3-one | 14 | ResearchGate[11] |

Experimental Protocols

Reproducible and detailed experimental procedures are essential for successful synthesis. The following protocols are adapted from established and reliable sources.

General Synthesis of Quinoline from Aniline

This procedure is adapted from Organic Syntheses.[11]

Materials:

-

Aniline

-

Anhydrous Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate Heptahydrate

-

Sodium Hydroxide solution (concentrated)

-

Water

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath and swirling.

-

Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene, which acts as both the solvent and the oxidizing agent.[3]

-

Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil.[4] Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[4] Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[11]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.[11]

-

Isolation: Perform steam distillation to remove the unreacted nitrobenzene and the newly formed quinoline.[4]

-

Purification: Separate the organic layer from the steam distillate. The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any residual aniline. The purified quinoline is then isolated by steam distillation from the acidified solution after neutralization. Final purification can be achieved by distillation under reduced pressure, collecting the fraction boiling at 235-237°C.[11]

Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 601 (1955).[4]

Materials:

-

3-Nitro-4-aminoanisole

-

Arsenic pentoxide (powdered)

-

Glycerol (U.S.P. grade)

-

Concentrated Sulfuric Acid

-

Sodium Carbonate (for workup)

-

Celite

-

Ethanol (95%)

Procedure:

-

Mixing Reagents: In a large three-necked round-bottom flask equipped with a mechanical stirrer, prepare a homogeneous slurry of powdered arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

-

Acid Addition: With efficient mechanical stirring, slowly add concentrated sulfuric acid to the mixture. The temperature will spontaneously rise.

-

Heating: After the addition is complete, maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.

-

Workup: Cool the reaction mixture and dilute it with water. Neutralize the solution with a concentrated solution of sodium carbonate. Filter the hot solution through a layer of Celite.

-

Purification: Cool the filtrate to induce crystallization of the product. Collect the crude product by filtration. Recrystallize the product from 95% ethanol to obtain pure 6-methoxy-8-nitroquinoline.

Applications in Drug Development and Signaling Pathways

Quinoline and its derivatives are of paramount importance in drug discovery and development, exhibiting a wide range of pharmacological activities.[2] They are particularly prominent as anticancer agents, often functioning by inhibiting key signaling pathways that drive tumor growth and proliferation.[6][14] Several quinoline-based drugs target receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are pivotal in activating carcinogenic pathways like the Ras/Raf/MEK and PI3K/AkT/mTOR cascades.[15]

Conclusion

The Skraup synthesis, despite its age, remains a cornerstone of heterocyclic chemistry, providing a direct and adaptable route to the medicinally significant quinoline core. Its ability to generate a diverse array of substituted quinolines from readily available starting materials ensures its continued relevance in modern drug discovery. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and access to reliable experimental protocols are crucial for harnessing the full potential of this powerful synthetic tool. As researchers continue to explore the vast chemical space of quinoline derivatives, the Skraup synthesis will undoubtedly play a vital role in the development of novel therapeutic agents to address a wide range of diseases.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 13. chemistry-online.com [chemistry-online.com]

- 14. benchchem.com [benchchem.com]

- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Friedlander Synthesis: A Technical Guide to Substituted Quinolines for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The Friedlander synthesis, a classic condensation reaction, remains one of the most direct and versatile methods for constructing this privileged heterocyclic system.[2] This technical guide provides an in-depth overview of the Friedlander synthesis, including its mechanism, modern catalytic variations, detailed experimental protocols, and its application in the development of targeted therapeutics.

Core Principles: The Friedlander Reaction Mechanism

The Friedlander synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or ester, to yield a substituted quinoline.[3] The reaction is generally catalyzed by acids or bases and can proceed through two primary mechanistic pathways, depending on the reaction conditions and substrates.[2]

-

Aldol-First Pathway: This pathway begins with an aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes intramolecular cyclization via Schiff base formation, followed by dehydration to yield the aromatic quinoline ring.

-

Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group of the aryl aldehyde/ketone and the carbonyl of the methylene-containing reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final quinoline product.[3]

Two viable reaction mechanisms exist for this reaction. In the first mechanism, the 2-amino substituted carbonyl compound and the second carbonyl compound react in a rate-limiting step to form an aldol adduct. This intermediate loses water in an elimination reaction to form an unsaturated carbonyl compound, which then loses water again upon imine formation to yield the quinoline. In the second mechanism, the initial step is the formation of a Schiff base, followed by an Aldol reaction and then elimination to form the quinoline.[4]

Catalytic Variations in Friedlander Synthesis

While the classical Friedlander synthesis can be performed at high temperatures without a catalyst or with simple acid or base catalysis, modern advancements have introduced a plethora of catalytic systems to improve reaction efficiency, selectivity, and sustainability.[5][6] These catalysts offer milder reaction conditions, shorter reaction times, and often higher yields.

Table 1: Comparison of Catalysts for the Synthesis of Substituted Quinolines

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Lewis Acids | |||||

| ZrCl₄ | EtOH/H₂O (1:1) | 60 | 1.5 h | 92 | [5] |

| InCl₃ | EtOH/H₂O (1:1) | 60 | 2 h | 88 | [5] |

| Nd(NO₃)₃·6H₂O | Ethanol | Room Temp. | 2-3 h | 62-94 | [7] |

| Solid Acids | |||||

| Amberlyst-15 | Ethanol | Reflux | 5-8 h | 80-92 | [6] |

| P₂O₅/SiO₂ | Solvent-free | 80 | 15-40 min | 90-98 | [8] |

| Zeolite (H-FAU) | Solvent-free | 120 | 2 h | 85 | [6] |

| Nanocatalysts | |||||

| CuBTC (MOF) | Toluene | 100 | 2 h | High | [5] |

| Fe₃O₄-IL-HSO₄ | Solvent-free | 90 | 30 min | 95 | [9] |

| Other | |||||

| Iodine | Solvent-free | 120 | 1-2 h | 85-95 | [10] |

| p-TsOH | Solvent-free | 120 | 10-30 min | 88-96 | [10] |

| None (Catalyst-free) | Water | 70 | 3 h | up to 97 | [11] |

Experimental Protocols

This section provides detailed methodologies for key variations of the Friedlander synthesis, offering researchers a practical guide for implementation.

Protocol 1: Lewis Acid-Catalyzed Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This protocol utilizes Zirconium(IV) chloride as an efficient Lewis acid catalyst in an aqueous ethanol medium.[5]

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

Zirconium(IV) chloride (ZrCl₄) (10 mol%)

-

Ethanol/Water (1:1 mixture, 10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).

-

Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1.5 hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[5]

Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst

This protocol outlines a solvent-free approach using a reusable solid catalyst, P₂O₅/SiO₂, under thermal conditions.[8]

Materials:

-

2-amino-5-chlorobenzophenone (2 mmol)

-

Dimedone (3 mmol)

-

P₂O₅/SiO₂ catalyst (0.4 g)

-

Ethyl acetate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 2-amino-5-chlorobenzophenone (2 mmol), dimedone (3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g).[8]

-

Heat the solvent-free mixture to 80 °C with stirring for 15-40 minutes, monitoring the reaction by TLC.[8]

-

After completion, cool the reaction mixture to room temperature.[8]

-

Add ethyl acetate (20 mL) and stir for 5 minutes.[8]

-

Filter the solid catalyst and wash it with ethyl acetate.[8] The catalyst can be dried and reused.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.[8]

-

Purify the resulting solid by recrystallization from an appropriate solvent to afford the pure quinoline product.[8]

Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

The versatility of the Friedlander synthesis allows for the creation of large, diverse libraries of quinoline derivatives for high-throughput screening in drug discovery programs.[1] A particularly significant application is the development of inhibitors for critical cell signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] Quinoline-based compounds have been successfully designed and synthesized to inhibit key kinases within this pathway, notably mTOR and PI3K itself.[12][13] For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine has been identified as a potent mTOR inhibitor, demonstrating the potential of the quinoline scaffold in developing next-generation cancer therapeutics.[12]

Conclusion

The Friedlander synthesis remains a highly relevant and powerful tool in the arsenal of synthetic and medicinal chemists. Its operational simplicity, tolerance of a wide range of functional groups, and adaptability to modern catalytic methods make it an ideal strategy for the efficient construction of substituted quinolines. For researchers in drug development, this reaction provides a robust platform for generating novel molecular entities capable of modulating key biological pathways, thereby paving the way for the discovery of new and effective therapies. The continued development of innovative catalytic systems for the Friedlander synthesis will undoubtedly further enhance its utility and application in the years to come.

References

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromo-2-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the primary synthesis routes, present key quantitative data, and provide a comprehensive experimental protocol and a visual representation of the synthetic workflow.

Synthetic Strategies and Key Data

The synthesis of 4-Bromo-2-(trifluoromethyl)quinoline can be achieved through several established chemical reactions. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. The table below summarizes the quantitative data associated with common synthetic routes.

| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pfitzinger Reaction | 2-amino-4-bromo-6-fluorobenzotrifluoride, Malonic acid derivatives | ZnCl₂ | Toluene | 110-120 | 12-15 | 55-68[1] |

| Skraup Synthesis | 2-amino-4-bromo-6-fluorobenzotrifluoride, Glycerol | H₂SO₄ | - | 180-200 | - | 45-60[1] |

| Cyclization & Bromination | 2-bromoaniline, Ethyl trifluoroacetoacetate | Polyphosphoric acid, POBr₃ | - | 150 | 2 | - |

Note: The yields for the Pfitzinger and Skraup reactions are reported for a structurally similar compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline. The cyclization and bromination route is adapted from a procedure for a dibrominated analog[2].

Experimental Protocol: Synthesis via Cyclization and Bromination

This protocol details a two-step synthesis of 4-Bromo-2-(trifluoromethyl)quinoline starting from 2-bromoaniline and ethyl trifluoroacetoacetate. This method involves an initial acid-catalyzed cyclization to form a quinolone intermediate, followed by bromination.

Step 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoaniline (1 equivalent) and ethyl trifluoroacetoacetate (1.2 equivalents).

-

Acid Addition: Slowly add polyphosphoric acid to the mixture with stirring. The amount of acid should be sufficient to create a stirrable paste.

-

Heating: Heat the reaction mixture to 150°C for 2 hours.[2] The color of the mixture will darken as the reaction progresses.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is the crude 8-Bromo-2-(trifluoromethyl)quinolin-4-one.

-

-

Purification:

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline

-

Reaction Setup: In a dry round-bottom flask, place the purified 8-Bromo-2-(trifluoromethyl)quinolin-4-one (1 equivalent).

-

Reagent Addition: Add phosphoryl bromide (POBr₃) (1.1 equivalents) to the flask.[2] This reaction should be performed in a well-ventilated fume hood as POBr₃ is corrosive and moisture-sensitive.

-

Heating: Heat the reaction mixture to 150°C for 2 hours.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it onto crushed ice.

-

Basify the mixture with a cold aqueous solution of sodium hydroxide to pH > 10.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-Bromo-2-(trifluoromethyl)quinoline.

-

Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

-

Synthetic Workflow